4-Oxonorcarane-1-carboxylic acid
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Overview
Description
4-Oxonorcarane-1-carboxylic acid is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) and a ketone group (C=O) within a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxonorcarane-1-carboxylic acid can be synthesized through several methods:
Oxidation of Norcarane Derivatives: One common method involves the oxidation of norcarane derivatives using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Cyclization Reactions: Another approach is the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure, followed by oxidation to introduce the ketone and carboxyl groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more oxidized derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Acid catalysts such as sulfuric acid (H₂SO₄) for esterification reactions.
Major Products:
Oxidation Products: More oxidized carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted carboxylic acids.
Scientific Research Applications
4-Oxonorcarane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-oxonorcarane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Oxonorcarane-1-carboxylic acid can be compared with other similar compounds such as:
Norcarane Derivatives: These compounds share the bicyclic structure but differ in the functional groups attached.
Other Carboxylic Acids: Compounds like acetic acid, propionic acid, and butyric acid have simpler structures but similar chemical properties.
Ketocarboxylic Acids: Compounds like pyruvic acid and oxaloacetic acid also contain both ketone and carboxyl groups but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its bicyclic structure, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H10O3 |
---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
4-oxobicyclo[4.1.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c9-6-1-2-8(7(10)11)4-5(8)3-6/h5H,1-4H2,(H,10,11) |
InChI Key |
BMYVXZLRIMVPEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2CC1=O)C(=O)O |
Origin of Product |
United States |
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